Product packaging for Corynoline(Cat. No.:CAS No. 18797-79-0)

Corynoline

Katalognummer: B1669448
CAS-Nummer: 18797-79-0
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: IQUGPRHKZNCHGC-TYPHKJRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Corynoline is a benzophenanthridine alkaloid isolated from plants of the Corydalis genus, such as Corydalis incisa and Corydalis bungeana . This compound serves as a valuable tool in neurological and inflammation research, primarily functioning as a reversible and non-competitive acetylcholinesterase (AChE) inhibitor with an IC50 value of 30.6 μM . By inhibiting the AChE enzyme, this compound prevents the breakdown of the neurotransmitter acetylcholine, making it a compound of interest for studies related to cholinergic signaling and cognitive function. Beyond its neurological applications, this compound possesses significant anti-inflammatory properties. Research indicates it exerts these effects by activating the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response, thereby reducing inflammation in models such as lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells . Additional research also suggests this compound may have hepatoprotective and antineoplastic activities, broadening its potential research applications . The compound has a molecular formula of C21H21NO5, a molecular weight of 367.4 g/mol, and is typically supplied with a purity of ≥98% . It appears as a white to light yellow solid powder and is soluble in DMSO . This product is intended for research purposes only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO5 B1669448 Corynoline CAS No. 18797-79-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUGPRHKZNCHGC-TYPHKJRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940272
Record name 13-Methylchelidonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68035-45-0, 18797-79-0
Record name [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68035-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Corynoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18797-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Methylchelidonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18797-79-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CORYNOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9W3JU6N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Research of Corynoline

Anti-Inflammatory Activities and Mechanistic Elucidation

Corynoline demonstrates notable anti-inflammatory effects through its influence on several key cellular signaling pathways and mediators involved in the inflammatory response. nih.govnih.gov

The Nuclear factor-erythroid-2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a critical regulator of cellular defense against oxidative stress and inflammation. nih.govmdpi.com Research shows that this compound can activate this protective pathway. researchgate.netnih.gov In studies using lipopolysaccharide (LPS)-stimulated cells, treatment with this compound significantly increased the expression of Nrf2 at both the mRNA and protein levels. researchgate.netnih.gov This activation of Nrf2 leads to the subsequent upregulation of its downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). researchgate.netresearchgate.netnih.gov The induction of these antioxidant and detoxification enzymes suggests that this compound protects cells from inflammatory damage, at least in part, through the Nrf2/ARE pathway. nih.govmdpi.com The anti-inflammatory effect of this compound was found to be reversible by a specific Nrf2 inhibitor, ML385, further confirming the pathway's role. tandfonline.com In models of osteoarthritis and mastitis, this compound's protective effects were also linked to its ability to activate Nrf2 signaling. nih.govnih.gov

Table 1: Effect of this compound on Nrf2 Pathway Components

Cell/Model SystemTreatmentEffect of this compoundReference
LPS-induced RAW264.7 cellsThis compoundIncreased mRNA and protein levels of Nrf2, HO-1, NQO1 nih.gov, mdpi.com, researchgate.net
IL-1β-treated chondrocytesThis compoundActivated Nrf2 signaling nih.gov
LPS-induced mastitis in miceThis compoundIncreased expression of Nrf2 nih.gov
DSS-induced colitis in miceThis compound + ML385 (Nrf2 inhibitor)Protective effects were reversed by ML385 tandfonline.com

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that play a central role in transducing extracellular signals to cellular responses, including inflammation. uni.lupsu.edu this compound has been found to modulate these pathways to exert its anti-inflammatory effects. nih.govmdpi.com In studies on LPS-activated RAW264.7 macrophage cells, molecular data revealed that this compound specifically inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.govmdpi.com However, it did not appear to affect the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). mdpi.com The suppression of p38 and JNK phosphorylation is a key mechanism by which this compound downregulates the production of inflammatory mediators. mdpi.com This suggests that the anti-inflammatory actions of this compound are mediated, in part, by its targeted suppression of the JNK and p38 MAPK signaling cascades. mdpi.com

A hallmark of inflammation is the overproduction of pro-inflammatory mediators. This compound has been shown to effectively inhibit the expression and production of several of these key molecules. In LPS-stimulated RAW264.7 cells, this compound treatment significantly reduced the production of nitric oxide (NO) and decreased the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.govmdpi.com Furthermore, this compound suppresses the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in a dose-dependent manner. nih.govmdpi.com Similar inhibitory effects on TNF-α and IL-1β, as well as Interleukin-6 (IL-6), were observed in models of osteoarthritis, mastitis, and ulcerative colitis. nih.govtandfonline.comnih.gov This broad inhibition of pro-inflammatory mediators underscores the potent anti-inflammatory capacity of this compound. mdpi.com

Table 2: this compound's Inhibition of Pro-inflammatory Mediators

MediatorModel SystemEffect of this compoundReference
iNOSLPS-induced RAW264.7 cells; IL-1β-treated chondrocytesDecreased protein and mRNA expression nih.gov, mdpi.com, nih.gov
COX-2LPS-induced RAW264.7 cells; IL-1β-treated chondrocytesDecreased protein and mRNA expression nih.gov, mdpi.com, nih.gov
TNF-αLPS-induced RAW264.7 cells; IL-1β-treated chondrocytes; Animal modelsDecreased production and expression nih.gov, mdpi.com, nih.gov, tandfonline.com
IL-1βLPS-induced RAW264.7 cells; Animal modelsDecreased production and expression nih.gov, mdpi.com, tandfonline.com
IL-6IL-1β-treated chondrocytes; Animal modelsDecreased production and expression nih.gov, tandfonline.com

The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. nih.gov Research indicates that this compound's anti-inflammatory effects are significantly mediated through the inhibition of this pathway. researchgate.netnih.gov In interleukin-1β-stimulated chondrocytes, this compound was shown to significantly inhibit the NF-κB pathway by suppressing the phosphorylation of the p65 subunit, which prevents its translocation into the nucleus. nih.gov This action effectively blocks the activation of target genes that drive inflammation. nih.gov Studies in LPS-stimulated human umbilical vein endothelial cells (HUVECs) and in a mouse model of mastitis also confirmed that this compound suppresses LPS-induced NF-κB activation. researchgate.netnih.gov This inhibition of NF-κB is closely linked with the activation of the Nrf2 pathway, suggesting a regulatory crosstalk where Nrf2 activation by this compound leads to the downregulation of NF-κB activity. researchgate.netnih.govtandfonline.com

The adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory cascade, is mediated by cell adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells and its ligand, Leukocyte Function-Associated Antigen-1 (LFA-1), on leukocytes. nih.govnih.govarvojournals.org this compound has been found to inhibit this crucial interaction. nih.gov It demonstrated a concentration-dependent inhibition of the adhesion of human polymorphonuclear leukocytes to human umbilical vein endothelial cells. nih.gov This suggests that this compound possesses potent inhibitory activity against ICAM-1/LFA-1-mediated adhesion. nih.gov Molecular docking studies propose that this compound may interact with the D1-domain of ICAM-1, specifically with functional residues that are necessary for its binding to LFA-1. nih.gov By blocking this interaction, this compound can impede leukocyte infiltration into inflamed tissues. arvojournals.org

Antineoplastic and Cytotoxic Research

In addition to its anti-inflammatory properties, this compound has been investigated for its potential as an anticancer agent. Studies have revealed its cytotoxic effects against various human tumor cell lines. nih.gov Research has shown that this compound, along with related isoquinoline (B145761) alkaloids, exhibited cytotoxicity against human A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT15 (colon cancer) tumor cells. nih.gov

More recent research has delved into the specific mechanisms underpinning this compound's cytotoxic activity. A study published in Biomedicine and Pharmacotherapy identified a novel mechanism where this compound diminishes the activity of Aurora kinase B, a key protein in cell division, leading to mitotic defects and polyploidy in cancer cells. anticancerbio.com This research highlights that this compound exhibits a dual activity of amplifying centrosomes in mitosis while also promoting their declustering, an attractive strategy for selectively targeting cancer cells. anticancerbio.com This property gives the compound the potential to selectively kill cells with an abnormal number of centrosomes—a common feature of cancer cells—while sparing normal dividing cells. anticancerbio.com These findings suggest that this compound could serve as a valuable lead compound for developing a new generation of anti-mitotic drugs that target regulators of mitosis rather than the microtubules themselves. anticancerbio.com

Mechanisms of Selective Cancer Cell Cytotoxicity

A crucial aspect of an effective anticancer agent is its ability to selectively target tumor cells while sparing normal, healthy cells. Research has demonstrated that this compound exhibits such selective cytotoxicity. Studies on melanoma cells have shown that this compound potently inhibits their growth in a concentration-dependent manner. For instance, the half-maximal inhibitory concentration (IC50) for melanoma cell lines B16F10 and A375 after 48 hours of treatment was found to be 6.16 µM and 5.56 µM, respectively. In stark contrast, the IC50 for normal human melanocytes was significantly higher at 126.61 µM after 24 hours, indicating a much lower toxic effect on non-cancerous cells.

The primary mechanism underlying this selectivity appears to be the induction of oxidative stress. This compound treatment leads to a significant increase in reactive oxygen species (ROS) within melanoma cells. This elevation in ROS subsequently triggers DNA damage, as evidenced by the accumulation of γ-H2AX, a marker for DNA double-strand breaks. The reliance on this ROS-dependent mechanism is highlighted by the fact that the cytotoxic effects of this compound, including cell cycle arrest and apoptosis, can be reversed by the use of a ROS scavenger, N-acetyl cysteine (NAC). Cancer cells, often characterized by a higher basal level of ROS and a compromised antioxidant defense system compared to normal cells, are inherently more vulnerable to further ROS-induced damage, which may explain this compound's selective action.

Mitotic Regulation and Cell Cycle Progression Modulation

This compound exerts profound effects on the process of cell division, or mitosis, a hallmark of which is the precise and orderly segregation of genetic material. By interfering with key regulators of mitosis, this compound disrupts the normal progression of the cell cycle, ultimately leading to cell death in cancerous tissues.

Centrosome Dynamics Disruption (Amplification and Declustering)

A key finding in the study of this compound is its ability to induce mitotic arrest by disrupting centrosome dynamics. nih.gov Centrosomes are the primary microtubule-organizing centers in animal cells and are critical for the formation of the bipolar mitotic spindle, which ensures the equal distribution of chromosomes to daughter cells. Research has shown that treatment with this compound leads to centrosome amplification, a condition where cells possess more than the normal two centrosomes. nih.gov

Furthermore, this compound has been demonstrated to possess true centrosome declustering activity. nih.gov In many cancer cells with extra centrosomes, a mechanism exists to cluster these additional centrosomes into two functional poles, allowing the cell to undergo a pseudo-bipolar division and survive. This compound inhibits this crucial clustering process, leading to the formation of multi-polar spindles. nih.gov This aberrant spindle formation results in improper chromosome segregation and is a direct contributor to the mitotic defects observed upon this compound treatment.

Aurora Kinase B Activity Perturbation

The disruption of centrosome dynamics by this compound is mechanistically linked to its effect on Aurora kinase B (AURKB). nih.gov AURKB is a key component of the chromosomal passenger complex, which plays a central role in correcting improper microtubule attachments to chromosomes and ensuring accurate chromosome segregation and cytokinesis.

Studies have revealed that this compound diminishes the activity of AURKB. nih.gov It is important to note that the compound does not appear to affect the activity of Aurora kinase A or polo-like kinase 4, suggesting a degree of selectivity in its kinase inhibition profile. nih.gov The inhibition of AURKB by this compound is described as partial, which may indicate that it acts as a partial antagonist or that it influences an upstream regulator of AURKB's activity or its localization within the cell. nih.gov By perturbing AURKB function, this compound disrupts the intricate signaling network that governs mitotic progression.

Induction of Mitotic Defects and Polyploidy

The combined effects of centrosome declustering and diminished AURKB activity culminate in severe mitotic defects. The formation of multipolar spindles due to unclustered centrosomes leads to catastrophic errors in chromosome segregation during anaphase. This failure of proper cell division can result in polyploidy, a state where cells contain more than two complete sets of chromosomes. nih.gov

This compound and its analogue, acetylthis compound (B188575), have been identified in screens for compounds that induce both mitotic arrest and polyploidy in oncogene-expressing cells. nih.gov The induction of polyploidy is a significant outcome of treatment, as polyploid cells are often unstable and can undergo apoptosis.

Cell Cycle Arrest (e.g., G2 Phase)

A direct consequence of the mitotic disruption caused by this compound is the activation of cell cycle checkpoints, leading to cell cycle arrest. Specifically, treatment with this compound results in the accumulation of cells in the G2 phase of the cell cycle. nih.gov This G2 arrest is associated with a reduction in the activation of cdc2 (also known as CDK1), a key kinase that, in complex with cyclin B, drives the entry into mitosis. nih.gov

Similarly, acetylthis compound has been shown to induce a significant increase in the population of colon cancer cells in the G2/M phase. nih.govnih.gov This effect is linked to the inhibition of the c-Myc signaling pathway, which in turn affects the expression of proteins that regulate cell cycle progression, such as cyclin D1, CDK4, and CDK2. nih.gov The arrest in the G2/M phase prevents the cell from entering a faulty mitosis, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis.

Apoptosis Induction Pathways

The ultimate fate of cancer cells treated with this compound is often programmed cell death, or apoptosis. This compound triggers apoptosis through mechanisms that are closely linked to the induction of oxidative stress and the disruption of mitotic processes.

In melanoma cells, this compound-induced apoptosis is associated with an increased expression of the pro-apoptotic protein Bax and the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov The central role of oxidative stress in this process is demonstrated by the fact that a ROS scavenger can abolish the apoptotic effects of this compound. nih.gov

Studies with acetylthis compound in colon cancer cells further elucidate the apoptotic pathway. Treatment with acetylthis compound leads to a significant increase in apoptosis rates. nih.govnih.gov This is accompanied by the increased expression of cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3, both hallmarks of apoptosis. nih.gov The apoptotic signaling is mediated through the inhibition of the c-Myc pathway. nih.govnih.gov The c-Myc oncogene is a critical regulator of cell proliferation and survival, and its downregulation by acetylthis compound is a key event in the induction of apoptosis. nih.govelsevierpure.com This involves the modulation of proteins such as CNOT2 and MID1IP1, which are involved in the regulation of c-Myc. nih.govelsevierpure.com

CompoundCell LineEffectPathway/Mediator
This compound B16F10, A375 (Melanoma)G2 Cell Cycle ArrestReduced cdc2 activation
ApoptosisIncreased Bax, Cleaved Caspase-3, ROS-dependent
Centrosome Amplification & Declustering-
Mitotic Defects & PolyploidyInhibition of Aurora Kinase B
Acetylthis compound HCT116, HT-29, DLD-1 (Colon Cancer)G2/M Phase ArrestInhibition of c-Myc signaling
ApoptosisIncreased Cleaved PARP, Cleaved Caspase-3

Oxidative Stress Induction and DNA Damage Response

Mechanistic studies have revealed that this compound's anticancer effects are linked to its ability to induce oxidative stress. In melanoma cells, this compound treatment leads to a significant increase in the generation of reactive oxygen species (ROS). nih.govbiorxiv.org This surge in ROS subsequently causes DNA damage, which is evidenced by the accumulation of γ-H2AX, a marker for DNA double-strand breaks. nih.gov The cellular response to this damage includes cell cycle arrest and apoptosis. nih.govbiorxiv.org

The critical role of ROS in this process was demonstrated in studies where the effects of this compound on the cell cycle and apoptosis in melanoma cells were nullified by the use of a ROS scavenger, N-acetyl cysteine (NAC). nih.gov This indicates a ROS-dependent mechanism for this compound's cytotoxic activities. nih.gov The induction of oxidative stress is a key mechanism through which this compound exerts its therapeutic potential against certain cancer cells. nih.govbiorxiv.org

Efficacy in Specific Cancer Models (e.g., Melanoma, Triple Negative Breast Cancer, Osteosarcoma)

This compound has demonstrated potential efficacy against several aggressive cancer types in preclinical research.

Melanoma: this compound has been shown to potently inhibit the growth of melanoma cells, including B16F10 and A375 lines, in a concentration-dependent manner. nih.govbiorxiv.org Treatment with this compound induces G2 phase cell cycle arrest and triggers apoptosis, which is associated with an increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3. nih.gov In vivo studies have further supported these findings, showing that this compound significantly inhibits the growth of B16F10 melanoma tumors in mouse models. nih.gov

In Vitro Efficacy of this compound on Melanoma Cell Lines biorxiv.org
Cell Line24 hr IC₅₀ (μM)48 hr IC₅₀ (μM)
B16F1012.876.16
A37510.475.56

Triple Negative Breast Cancer (TNBC): Research indicates that (+)-corynoline can inhibit the proliferation, stemness, and induce apoptosis in triple-negative breast cancer cells. nova.edu TNBC is known for being an aggressive subtype of breast cancer that lacks estrogen, progesterone, and HER2 receptors, making it difficult to treat with targeted therapies. nih.govnova.edu The potential of this compound to inhibit TNBC cells suggests it could be a candidate for developing new therapeutic strategies against this challenging cancer. nova.edu

Osteosarcoma: this compound has been found to inhibit the proliferation of osteosarcoma (OS) cells and promote their apoptosis in a dose-dependent manner. mdpi.com The compound induces G2/M phase cell cycle arrest in OS cells. mdpi.com Mechanistic investigations identified the Src/JNK signaling pathway as a significant target of this compound in osteosarcoma. mdpi.comamanote.com Treatment with this compound led to increased levels of phosphorylated Src, JNK, and c-JUN. mdpi.com The anti-proliferative effects and the induction of apoptosis by this compound were counteracted by a JNK inhibitor, confirming the pathway's role. mdpi.comnih.gov In a xenograft nude mouse model, this compound was observed to significantly reduce tumor size. mdpi.com

Neuropharmacological Investigations

Studies have also explored the effects of this compound on enzymes relevant to neurodegenerative diseases.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. Research on natural products has identified this compound as an inhibitor of AChE.

A study involving a methanolic extract from the aerial parts of Corydalis incisa found that this compound inhibited AChE activity in a dose-dependent manner. The inhibition was determined to be reversible and noncompetitive.

Acetylcholinesterase (AChE) Inhibitory Activity of this compound
CompoundIC₅₀ (μM)Inhibition Type
This compound30.6Reversible, Noncompetitive

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is the enzyme that initiates the production of amyloid-β (Aβ) peptides, which form the amyloid plaques characteristic of Alzheimer's disease. As such, BACE1 is a major target for disease-modifying therapies for Alzheimer's. mdpi.com

In a study investigating alkaloids from Corydalis cava for their activity on Alzheimer's disease targets, (+)-corynoline was identified as one of the most active compounds for BACE1 inhibition. nih.gov The study confirmed this inhibitory activity in the micromolar range and in a concentration-dependent manner. nih.gov Furthermore, a permeation assay suggested that this compound has the ability to cross the blood-brain barrier, a critical property for any therapeutic agent targeting the central nervous system. nih.gov

Research on Bone Metabolism and Related Pathologies

This compound's anti-inflammatory properties have led to investigations into its potential for treating bone and joint disorders.

Osteoarthritis (OA) is a degenerative joint disease where inflammation plays a significant role in the destruction of cartilage. This compound has been shown to alleviate the development of osteoarthritis by targeting key inflammatory pathways. In studies using interleukin-1β (IL-1β)-treated chondrocytes, this compound inhibited the degeneration of the extracellular matrix (ECM) and reduced the levels of pro-inflammatory factors.

The mechanism behind these effects involves the modulation of the Nrf2/NF-κB pathway. Research suggests that this compound binds to Nrf2, which in turn downregulates the NF-κB pathway, a central mediator of inflammation. In animal models of osteoarthritis, this compound treatment protected against cartilage degradation and promoted the homeostasis of the extracellular matrix. These findings indicate that this compound may have therapeutic potential for osteoarthritis by suppressing inflammation and ECM degradation through the Nrf2/NF-κB axis.

Osteoporosis and Osteoclastogenesis Inhibition

This compound, a prominent isoquinoline alkaloid derived from Corydalis species, has demonstrated significant potential in the context of bone metabolism diseases, particularly osteoporosis. nih.govacs.org Research indicates that its therapeutic effects are largely rooted in its ability to inhibit osteoclastogenesis—the differentiation and formation of osteoclasts, the cells responsible for bone resorption. nih.govcjter.com An imbalance where bone resorption by osteoclasts outpaces bone formation leads to conditions like osteoporosis, often observed in postmenopausal females due to declining estrogen levels. nih.govacs.org

In vitro studies have shown that this compound can suppress the formation and function of osteoclasts in a dose-dependent manner. nih.govcjter.com It effectively hinders the formation of F-actin rings and the bone resorption activity of these cells. cjter.com The molecular mechanisms underlying these effects are complex and involve the modulation of key signaling pathways. This compound has been found to inhibit the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways, which are stimulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.govacs.org RANKL is a critical cytokine for osteoclast formation, differentiation, and survival. By impeding the RANKL-mediated NF-κB and MAPKs signaling, this compound effectively downregulates the expression of crucial transcription factors for osteoclastogenesis, such as c-fos and nuclear factor of activated T-cells 1 (NFATc1). nih.gov

Furthermore, this compound has been shown to enhance the protein stability of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govacs.org This action is significant as it counteracts the generation of reactive oxygen species (ROS) stimulated by RANKL. nih.govyuntsg.com In vivo experiments using ovariectomized (OVX) mouse models, which simulate postmenopausal osteoporosis, have corroborated these in vitro findings. nih.govacs.org Treatment with this compound was observed to restore bone mass, improve the microarchitecture of the bone, and decrease ROS levels in the femurs of these mice. nih.govacs.org These results suggest that this compound can attenuate estrogen deficiency-induced bone loss by modulating the NF-κB/MAPKs and Nrf2 signaling pathways. nih.gov

Table 1: Effects of this compound on Osteoclastogenesis

Experimental Model Key Findings Signaling Pathways Implicated Reference
RANKL-induced RAW264.7 cells Inhibited osteoclast differentiation and F-actin ring formation in a dose-dependent manner. NF-κB cjter.com
Ovariectomized (OVX) mice Restored bone mass, improved bone microarchitecture, and reduced ROS levels. NF-κB/MAPKs, Nrf2 nih.gov
Bone Marrow Macrophages (BMMs) Inhibited osteoclast formation and bone resorption capacity; mitigated migration and fusion of pre-osteoclasts. Downregulation of NFATc1 and c-fos nih.gov

Other Pharmacological Activities Under Investigation

The antioxidative properties of this compound are a central aspect of its pharmacological profile and are closely linked to its other therapeutic effects, including the inhibition of osteoclastogenesis and protection against ischemia-reperfusion injury. nih.govnih.gov The primary mechanism identified for its antioxidant activity is the modulation of the Nrf2 signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of various antioxidant and cytoprotective genes. nih.gov

Research has shown that this compound enhances the protein stability of Nrf2, leading to its increased nuclear translocation. nih.govnih.gov This activation of the Nrf2 pathway effectively counteracts the generation of reactive oxygen species (ROS). nih.govyuntsg.com Specifically, this compound treatment has been found to significantly increase the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and quinone oxidoreductase 1 (NQO1), at both the mRNA and protein levels. nih.govnih.govnih.gov By upregulating these ROS-scavenging enzymes, this compound helps to mitigate cellular damage caused by oxidative stress. yuntsg.comnih.gov This antioxidative mechanism is believed to be a key component of its anti-inflammatory and organ-protective effects. nih.govnih.gov

This compound has demonstrated significant protective effects against hepatic ischemia-reperfusion (I/R) injury, a condition that can cause severe tissue damage following the restoration of blood flow to the liver. nih.govresearchgate.net Its therapeutic action in this context is attributed to its ability to inhibit oxidative stress, inflammatory responses, and apoptosis. nih.govresearchgate.net

In both in vivo rat models of hepatic I/R injury and in vitro cell models using BRL-3A cells subjected to hypoxia/reoxygenation (H/R), pretreatment with this compound was shown to be highly effective. nih.govresearchgate.net It successfully mitigated liver injury, as evidenced by reduced levels of serum transaminases, improved histological scores, and decreased rates of apoptosis. nih.govresearchgate.net In cell cultures, this compound pretreatment increased cell viability and reduced lactate (B86563) dehydrogenase (LDH) activity. nih.govresearchgate.net

The underlying mechanism for this protection involves the enhancement of the Nrf2/HO-1 signaling pathway. nih.govresearchgate.net this compound was found to significantly boost Nrf2 nuclear translocation and the expression of its target gene, HO-1. nih.govresearchgate.net This action, in turn, inhibits the activation of the NLRP3 inflammasome, which is induced by reactive oxygen species (ROS). nih.gov The NLRP3 inflammasome is a key component of the innate immune system that triggers inflammation. By blocking its activation, this compound effectively reduces the inflammatory cascade associated with I/R injury. nih.govresearchgate.net Further studies showed that an Nrf2 inhibitor could counteract the protective effects of this compound, confirming the central role of this pathway. nih.govresearchgate.net

Table 2: Protective Effects of this compound on Hepatic I/R Injury

Model Key Protective Effects Mechanistic Insights Reference
Rat model of hepatic I/R injury Reduced serum transaminases, improved histology, decreased apoptosis. Increased Nrf2 nuclear translocation and HO-1 expression; blocked NLRP3 inflammasome activation. nih.govresearchgate.net
BRL-3A cells with hypoxia/reoxygenation Increased cellular viability, decreased LDH activity, reduced apoptosis, inhibited oxidative stress and inflammation. Enhanced Nrf2/HO-1 signaling; inhibited ROS-induced NLRP3 inflammasome activation. nih.govresearchgate.net

Pharmacokinetics and Pharmacodynamics Pk/pd Research of Corynoline

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies characterize the journey of corynoline through the body, from its entry into the bloodstream to its eventual elimination. These studies are fundamental to understanding its bioavailability, tissue targeting, and the processes that transform it within the organism.

Metabolic Pathways and Metabolite Characterization

The metabolism of this compound is a key aspect of its ADME profile, involving enzymatic transformations that can lead to the formation of various metabolites. Studies utilizing techniques such as high-resolution and triple quadrupole mass spectrometry have been employed to identify and characterize these metabolic products. nih.govnih.gov

Research using in vitro systems, such as rat and human liver microsomes supplemented with NADPH, has identified several metabolites (M1-M3) and glutathione (B108866) conjugates (M4-M7) of this compound. nih.govnih.gov In vivo studies in mice have further revealed the presence of cysteine conjugates (M8-M11) in addition to the metabolites and glutathione conjugates observed in vitro. nih.govnih.gov

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism and bioactivation of this compound. Studies employing human recombinant CYP450 enzymes and chemical inhibitors have indicated that CYP3A4, CYP2C19, CYP2C9, and CYP2D6 are primarily involved in the bioactivation of this compound. nih.govnih.gov

Specifically, the formation of certain glutathione conjugates (M4-M7) has been linked to the activity of these CYP isoforms. For instance, the formation of M4 is mainly mediated by CYP3A4, CYP2C19, and CYP2C9, with reported contribution rates of 39.4%, 23.6%, and 20.1%, respectively. nih.gov M5 formation is primarily mediated by CYP3A4, CYP2C9, and CYP2C19, with contribution rates of 35.1%, 30.4%, and 28.5%. nih.gov CYP3A4 is the main enzyme involved in M6 formation, contributing 73.5%. nih.gov M7 formation is largely mediated by CYP3A4, CYP2C19, and CYP2D6, with contribution rates of 40.2%, 32.7%, and 26.0%. nih.gov These findings collectively highlight the significant involvement of CYP3A4, CYP2C19, CYP2C9, and CYP2D6 in the bioactivation of this compound. nih.govnih.gov

Furthermore, in vitro studies have shown that this compound can inhibit the activity of certain CYP enzymes. This compound demonstrated strong inhibitory effects on CYP3A4 and CYP2C9, with IC₅₀ values of 3.3 ± 0.9 µM and 31.5 ± 0.5 µM, respectively. ebi.ac.uknih.gov Kinetic analysis revealed that the inhibition of CYP3A4 by this compound is best described as noncompetitive, with a Kᵢ of 3.2 µM, while the inhibition of CYP2C9 is competitive, with a Kᵢ of 6.3 µM. ebi.ac.uknih.gov Time-dependent inhibition of CYP3A4 by this compound has also been observed, with inactivation kinetic parameters (Kᵢ and kᵢₙ) calculated to be 6.8 µM and 0.07 min⁻¹, respectively. ebi.ac.uknih.gov

The metabolic activation of this compound can lead to the formation of reactive intermediates, such as ortho-quinone derivatives. nih.govnih.govtaylorandfrancis.comnih.gov The presence of a methylenedioxyphenyl (MDP) group in the chemical structure of this compound is considered an alert group that may undergo metabolic activation in vivo. nih.gov The formation of glutathione and cysteine conjugates of this compound's ortho-benzoquinone reactive metabolite has been detected in vitro and in vivo, indicating the bioactivation of this compound to ortho-quinone derivatives. nih.govnih.govnih.gov These reactive metabolites can potentially bind covalently to cysteine residues in vivo. nih.gov

Conjugation pathways, particularly with glutathione and cysteine, are important in the metabolism and detoxification of reactive intermediates formed from this compound. In vitro studies using rat and human liver microsomes have identified the formation of glutathione conjugates (M4-M7) derived from the ortho-benzoquinone reactive metabolite of this compound. nih.govnih.gov In vivo studies in mice have also trapped cysteine conjugates (M8-M11). nih.govnih.gov The detection of both ortho-benzoquinone intermediate-GSH and -cysteine conjugates in mouse liver samples suggests that reactive metabolites of this compound can covalently bind to cysteine residues in addition to glutathione in vivo. nih.gov While this compound-derived N-acetylcysteine conjugates were not detected in the urine of rats given this compound, corresponding cysteinylglycine (B43971) conjugates were observed. nih.gov

In Vivo Tissue Distribution and Blood-Brain Barrier Penetration Studies

Studies on the in vivo tissue distribution of this compound in mice have provided information on its accumulation in various organs. Following administration, the liver was identified as the main target organ, followed by the kidney, heart, and brain. nih.govnih.govtmrjournals.com

Notably, this compound has been shown to traverse the blood-brain barrier (BBB), resulting in relatively high concentrations in the brain. nih.govnih.govtmrjournals.comresearchgate.net The time to reach maximum concentration (Tmax) in plasma in mice was observed at 2 hours post-dosing, with a plasma concentration of (18.35 ± 14.16) μg/mL at this time point. nih.gov

Pharmacokinetic Profiling in Preclinical Models

Pharmacokinetic profiling in preclinical models, such as mice and rats, provides essential data on the absorption, distribution, metabolism, and excretion of this compound over time. These studies help to characterize the compound's behavior within a living system.

Studies in mice have investigated the concentration of this compound in plasma and various tissues at different time points after administration. nih.gov The tissue distribution study in mice indicated that the liver, kidney, heart, and brain are key organs where this compound is distributed. nih.govnih.govtmrjournals.com The ability of this compound to cross the blood-brain barrier has also been established in preclinical models. nih.govnih.govtmrjournals.comresearchgate.net

Pharmacokinetic studies of this compound in rats have also been conducted, including investigations into its absolute bioavailability. frontiersin.org Additionally, studies have explored the potential pharmacokinetic interactions of this compound within traditional Chinese medicine formulas in rats. rsc.orgrsc.org

Tissue Distribution of this compound in Mice (250 mg/kg, intragastric administration) nih.gov

TissuePrimary Target Organ?Crosses BBB?Relative Concentration in Brain
LiverYesN/AN/A
KidneyNoN/AN/A
HeartNoN/AN/A
BrainNoYesRelatively High

CYP Enzyme Involvement in this compound Bioactivation nih.govnih.gov

CYP IsoformInvolvement in Bioactivation
CYP3A4Yes
CYP2C19Yes
CYP2C9Yes
CYP2D6Yes

CYP Isoform Contribution to Glutathione Conjugate Formation nih.gov

ConjugateMain Mediating CYP(s)Contribution Rate(s)
M4CYP3A4, CYP2C19, CYP2C939.4%, 23.6%, 20.1%
M5CYP3A4, CYP2C9, CYP2C1935.1%, 30.4%, 28.5%
M6CYP3A473.5%
M7CYP3A4, CYP2C19, CYP2D640.2%, 32.7%, 26.0%

CYP Enzyme Inhibition by this compound (In Vitro) ebi.ac.uknih.gov

CYP IsoformIC₅₀ (µM)Inhibition TypeKᵢ (µM)Time-Dependent InhibitionKᵢ (µM) (TDI)kᵢₙ (min⁻¹) (TDI)
CYP3A43.3 ± 0.9Noncompetitive3.2Yes6.80.07
CYP2C931.5 ± 0.5Competitive6.3NoN/AN/A

Systemic Exposure and Elimination Dynamics

Systemic exposure refers to the presence and distribution of a substance throughout the body's bloodstream after absorption vaia.com. It is commonly assessed using parameters such as the area under the plasma concentration-time curve (AUC), peak plasma concentration (Cmax), and the time to reach peak concentration (Tmax) vaia.com. These parameters provide insight into the absorption, distribution, metabolism, and excretion of a compound vaia.com.

Studies on the pharmacokinetics of this compound in rats have indicated low oral bioavailability and a high elimination rate nih.gov. Following oral administration, this compound enters the systemic circulation tmrjournals.com. The elimination half-life (t½), which is the time required for the plasma concentration of a drug to decrease by half, is influenced by both the volume of distribution and clearance derangedphysiology.comnih.govditki.com. Clearance represents the volume of blood from which a drug is irreversibly removed per unit of time, primarily through metabolism and excretion by organs like the liver and kidneys msdvetmanual.com.

Research has shown that the terminal elimination half-life of this compound can be prolonged under certain conditions nih.gov.

Influence of Co-administered Compounds on Pharmacokinetic Parameters

The pharmacokinetic profile of a compound can be significantly altered by the co-administration of other substances, leading to drug-drug interactions uw.eduopenaccessjournals.comuspharmacist.com. These interactions can affect absorption, distribution, metabolism, or excretion uw.eduuspharmacist.com.

Studies investigating the pharmacokinetic interactions of this compound have been conducted, particularly in the context of traditional Chinese medicine formulas where it is present alongside other compounds nih.govrsc.org. For instance, research in rats administered a traditional Chinese medicine formula containing this compound and berberine (B55584), among other ingredients, revealed notable changes in this compound's pharmacokinetic parameters compared to when this compound was administered alone nih.gov.

Specifically, when this compound was administered as part of the multi-component formula, its terminal elimination half-life was prolonged by approximately 3-fold nih.gov. Furthermore, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC0-12) of this compound were increased by 46.5% and 34.2%, respectively nih.gov.

A separate investigation focusing on the interaction between this compound and berberine demonstrated an even more pronounced effect nih.gov. In rats treated with a combination of this compound and berberine, the Cmax and AUC0-12 of this compound increased by 11.1-fold and 5.0-fold, respectively, compared to the group receiving this compound alone nih.gov. These findings suggest that berberine plays a significant role in the observed pharmacokinetic interaction with this compound nih.gov. However, the influence of other co-existing compounds in the traditional Chinese medicine formula on this compound's pharmacokinetic profiles should also be considered nih.gov.

These studies highlight the potential for co-administered compounds to significantly impact the systemic exposure and elimination dynamics of this compound, primarily by affecting its bioavailability and elimination rate nih.gov.

Summary of Pharmacokinetic Changes of this compound in Rats

Treatment GroupTerminal Elimination Half-lifeCmax Change vs. This compound AloneAUC0-12 Change vs. This compound Alone
This compound AloneBaseline--
This compound in Traditional Chinese Medicine Formula~3-fold increase+46.5%+34.2%
This compound Combined with BerberineNot specified in this comparison+11.1-fold+5.0-fold

Note: Data compiled from research findings in rats. nih.gov

Structure Activity Relationship Sar and Mechanistic Studies of Corynoline

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations have been instrumental in elucidating the binding modes of corynoline with its protein targets, providing insights into the specific interactions that drive its biological activity. These computational studies help visualize how the ligand fits into the binding pocket of a protein and identify the key amino acid residues involved in forming stable complexes.

One significant target investigated is the Keap1-Nrf2 protein complex, which is crucial for cellular defense against oxidative stress. nih.gov Molecular docking studies have shown that this compound can bind to the inhibitory interacting pocket of Nrf2. nih.gov The analysis of the binding mode reveals that this compound interacts with several key amino acid residues within this pocket. Specifically, it forms strong hydrogen bonds with ASN-382, SER-602, and ASN-414, with bond distances of 3.1 Å, 2.7 Å, and 2.1 Å, respectively. nih.gov These bond lengths are shorter than the typical 3.5 Å for a conventional hydrogen bond, indicating a strong and stable interaction. nih.gov The compound also interacts with TYR-572, further stabilizing the ligand within the active site. nih.gov

Another study focused on the interaction between (d)-corynoline and the D1-domain of the intracellular adhesion molecule-1 (ICAM-1). nih.gov This interaction is relevant to this compound's anti-inflammatory activity, as ICAM-1 is involved in leukocyte adhesion. nih.gov A plausible binding model was proposed where all the polar atoms of (d)-corynoline are engaged in hydrogen bonds or electrostatic interactions with functional residues of ICAM-1. nih.gov These are the same residues thought to be necessary for the natural binding of ICAM-1 with its ligand, the leukocyte function-associated antigen-1 (LFA-1), suggesting that this compound acts as a potent inhibitor of this crucial cell adhesion process. nih.gov

Molecular Docking and Ligand-Target Interactions of this compound
Target ProteinInteracting Amino Acid ResiduesInteraction DetailsSource
Keap1-Nrf2ASN-382, SER-602, ASN-414, TYR-572Forms strong hydrogen bonds with ASN-382 (3.1 Å), SER-602 (2.7 Å), and ASN-414 (2.1 Å). nih.gov
ICAM-1 (D1-domain)Functional residues necessary for LFA-1 bindingPolar atoms of (d)-corynoline form hydrogen bonds and electrostatic interactions. nih.gov

Conformational Analysis and Bioactivity Correlation

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its biological activity. The spatial arrangement of its atoms and functional groups dictates how it interacts with the binding sites of its molecular targets.

To understand the structure-activity relationship of this compound's cell adhesion inhibitory properties, its conformational and structural features have been investigated using X-ray crystal structure analysis and molecular orbital energy calculations. nih.gov These studies provide a detailed picture of the molecule's preferred shape. The analysis of (d)-corynoline revealed specific structural characteristics that correlate with its potent inhibitory activity on the adhesion of human polymorphonuclear leukocytes and eosinophils to endothelial cells. nih.gov

The research demonstrated a stereoselective effect, with the (d)-enantiomer of this compound (IC₅₀ value = 72.4 μM) being significantly more potent than the (l)-enantiomer (IC₅₀ value = 156.7 μM) in inhibiting cell adhesion. nih.gov This difference in bioactivity underscores the importance of the specific 3D conformation for effective interaction with its target, ICAM-1. The precise fit of the (d)-corynoline enantiomer into the binding site of the ICAM-1 D1-domain, as suggested by docking studies, is a direct consequence of its unique conformational structure, which allows for optimal alignment of its polar atoms for hydrogen bonding and electrostatic interactions. nih.gov

Identification of Molecular Targets and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating several key molecular targets and signaling pathways, primarily associated with inflammation, oxidative stress, and neurotransmission.

A major mechanism underlying this compound's potent anti-inflammatory effects is its interaction with the Nrf2/NF-κB signaling axis. nih.govnih.gov this compound has been shown to activate the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway, which in turn upregulates the expression of antioxidant enzymes like hemeoxygenase-1 (HO-1) and quinone oxidoreductase 1 (NQO1). nih.govnih.gov Simultaneously, this compound inhibits the nuclear factor-kappa B (NF-κB) pathway. nih.govtandfonline.com It achieves this by suppressing the phosphorylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus. nih.gov This inhibition leads to a significant reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-8). nih.govnih.govtandfonline.com The Nrf2 pathway can also effectively target and suppress the NF-κB pathway, indicating a crosstalk mechanism that this compound leverages to control inflammation. nih.gov

In addition to the Nrf2/NF-κB axis, this compound also modulates the mitogen-activated protein kinase (MAPK) pathway. nih.govacs.org Studies have revealed that this compound can inhibit the lipopolysaccharide-stimulated phosphorylation of c-jun NH2-terminal kinase (JNK) and p38, two key components of the MAPK cascade involved in inflammatory responses. nih.gov

Another well-defined molecular target for this compound is acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net this compound inhibits AChE in a dose-dependent, reversible, and noncompetitive manner, with a reported IC₅₀ value of 30.6 μM. nih.gov This inhibitory action increases the availability of acetylcholine in synapses, which is a therapeutic strategy for conditions involving cholinergic deficits. nih.govkoreascience.kr

Furthermore, this compound's anti-inflammatory action extends to the inhibition of cell adhesion by targeting ICAM-1. By blocking the ICAM-1/LFA-1 interaction, it interferes with the recruitment of leukocytes to sites of inflammation. nih.gov

Identified Molecular Targets and Signaling Pathways of this compound
Molecular TargetSignaling PathwayBiological EffectSource
NF-κB (p65 subunit)NF-κB PathwayAnti-inflammatory; inhibits expression of iNOS, COX-2, TNF-α, IL-1β, IL-6. nih.govnih.govtandfonline.com
Nrf2Nrf2/ARE PathwayAntioxidant/Anti-inflammatory; increases expression of HO-1 and NQO1. nih.govnih.govnih.gov
JNK, p38MAPK PathwayAnti-inflammatory; inhibits phosphorylation of JNK and p38. nih.gov
Acetylcholinesterase (AChE)Cholinergic NeurotransmissionReversible, noncompetitive inhibition of AChE. nih.govresearchgate.net
ICAM-1Cell AdhesionInhibits ICAM-1/LFA-1 mediated leukocyte adhesion. nih.gov

Toxicology and Safety Assessment in Research

In Vitro and In Vivo Cytotoxicity Studies

The cytotoxic potential of corynoline has been evaluated across various studies, demonstrating its effects on both cancerous and non-cancerous cell lines. In vitro, this compound has exhibited cytotoxicity against several human tumor cell lines. For instance, one study reported its activity against A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT15 (colon cancer) cells, with 50% growth inhibition (GI50) values ranging from 5.27 to 6.14 μM. nih.gov Another study uncovered a novel mechanism for this cytotoxicity, suggesting that this compound induces mitotic defects and polyploidy in cancer cells by diminishing Aurora kinase B activity. anticancerbio.com This research highlights its potential to selectively kill cancer cells, as it potently blocks the clustering of supernumerary centrosomes, a common feature in tumor cells, while sparing normal dividing cells. anticancerbio.com

In non-cancerous cells, the cytotoxic effects of this compound appear to be concentration-dependent. A study on isolated chondrocytes found that this compound concentrations up to 4 μM showed no obvious cytotoxicity. nih.gov However, concentrations exceeding 8 μM led to a significant reduction in cell viability. nih.gov

In vivo studies have provided further context to the compound's cytotoxic profile. While detailed systemic cytotoxicity studies are part of broader safety assessments, the findings from in vitro cancer cell line research suggest a mechanism that could preferentially target hyperproliferating cells. anticancerbio.com

Table 1: In Vitro Cytotoxicity of this compound on Various Cell Lines

Cell Line Cell Type Measurement Result Reference
A549 Human Lung Carcinoma GI50 5.27 - 6.14 μM nih.gov
SK-OV-3 Human Ovarian Cancer GI50 5.27 - 6.14 μM nih.gov
SK-MEL-2 Human Melanoma GI50 5.27 - 6.14 μM nih.gov
HCT15 Human Colon Cancer GI50 5.27 - 6.14 μM nih.gov
Chondrocytes Murine Articular Cell Viability No significant cytotoxicity at ≤ 4 μM nih.gov
Chondrocytes Murine Articular Cell Viability Significant cytotoxicity at ≥ 8 μM nih.gov

Organ-Specific Toxicity Research (e.g., Hepatotoxicity, Neurotoxicity)

Research into the organ-specific toxicity of this compound has primarily focused on the liver and the central nervous system.

Hepatotoxicity: The liver is a principal target organ for this compound distribution and metabolism. nih.govnih.gov Despite this, studies on its direct hepatotoxicity have yielded mixed results. A comprehensive study in mice, involving oral administration of this compound, found no significant differences in serum and liver levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) compared to the control group. nih.gov Histopathological examination of the liver in these mice also revealed no pathological changes, suggesting that this compound did not induce acute liver injury at the tested dosages. nih.govnih.gov Similarly, another in vivo study in a mouse model of osteoarthritis reported no pathological changes in the liver after daily administration for eight weeks. nih.gov

Conversely, other research indicates a protective role for this compound against liver damage induced by other toxins. Oral administration of this compound was found to significantly impede the elevation of serum transaminases and liver damage in mice exposed to carbon tetrachloride, acetaminophen, or thioacetamide. nih.gov This protective effect was associated with the inhibition of microsomal lipid peroxidation. nih.gov

Neurotoxicity: this compound can cross the blood-brain barrier, leading to relatively high concentrations in the brain. nih.govnih.govresearchgate.net This distribution is significant in the context of its known neuroactive properties. This compound has been identified as a reversible and noncompetitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov The IC50 value for this inhibition was reported to be 30.6 μM. researchgate.netnih.gov While this activity is explored for therapeutic potential, it also constitutes a neurotoxicological consideration. Systemic administration in mice has led to observations of abnormal behaviors, which could be linked to effects on the central nervous system. nih.govnih.gov

Reactive Metabolite-Mediated Toxicity Mechanisms

The toxicity profile of this compound is closely linked to its metabolic bioactivation into chemically reactive species. The process is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. nih.govnih.govnih.gov

Studies using rat and human liver microsomes have shown that this compound is metabolized into reactive ortho-quinone intermediates. nih.govnih.gov This bioactivation involves the cleavage of the methylenedioxy group, a structural feature of this compound, to form catechol derivatives, which are then oxidized to the highly reactive ortho-quinones. nih.gov These reactive metabolites can covalently bind to cellular macromolecules, which is a potential mechanism for toxicity. nih.gov

The specific CYP450 isoenzymes primarily responsible for the bioactivation of this compound have been identified as CYP3A4, CYP2C19, CYP2C9, and CYP2D6. nih.govnih.gov

To trap and identify these reactive intermediates, studies have used nucleophilic agents like glutathione (B108866) (GSH) and N-acetylcysteine (NAC). In vitro, four different glutathione conjugates of the this compound ortho-benzoquinone reactive metabolite were identified. nih.govnih.gov In vivo studies in mice detected not only the glutathione conjugates but also four different cysteine conjugates in liver samples. nih.gov The detection of these conjugates confirms that metabolic activation occurs in vivo and that the resulting reactive species can bind to cysteine residues on proteins, which could disrupt normal organ function. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in this compound Bioactivation

Enzyme Family Specific Isoform Role Reference
Cytochrome P450 CYP3A4 Major contributor to bioactivation nih.govnih.govnih.gov
Cytochrome P450 CYP2C19 Involved in bioactivation nih.govnih.govnih.gov
Cytochrome P450 CYP2C9 Involved in bioactivation nih.govnih.govnih.gov
Cytochrome P450 CYP2D6 Involved in bioactivation nih.govnih.gov

Systemic Adverse Responses and Safety Profiles in Preclinical Models

Preclinical safety evaluations in animal models have revealed systemic adverse responses to this compound administration, even in the absence of clear organ-specific pathology at certain doses. In studies evaluating hepatotoxicity in mice, while no acute liver injury was detected, other significant toxic effects were observed. nih.govnih.gov

Following oral administration, mice exhibited phenomena such as abnormal behaviors and low body temperature. nih.govnih.govresearchgate.net In one such study, these adverse events were accompanied by death in some of the animals. nih.govnih.gov These findings suggest that this compound may induce systemic toxicity that is not captured by standard markers of liver or kidney function.

Tissue distribution analysis in mice provides a basis for these systemic effects. The study showed that after the liver, which was the main organ of distribution, this compound also accumulated in the kidney, heart, and brain. nih.govnih.gov The ability of the compound to traverse the blood-brain barrier and achieve high concentrations in the brain likely contributes to the observed neurobehavioral abnormalities. nih.govresearchgate.net These preclinical findings indicate that while this compound may not exhibit direct toxicity to certain organs like the liver under specific experimental conditions, its systemic effects and the consequences of its reactive metabolites warrant careful consideration. nih.gov

Derivatization and Analog Development Research

Design and Synthesis of Novel Corynoline Analogs

The design and synthesis of novel this compound analogs often involve modifying specific regions of the molecule to explore the impact of structural changes on biological activity. Synthetic strategies can include the use of chiral auxiliaries to control stereochemistry, as the stereochemistry of this compound is known to influence its activity. nih.govpurdue.edu For instance, asymmetric synthesis approaches have been developed to obtain optically pure (+)- and (-)-corynoline. One method involved the condensation of chiral Schiff bases with a homophthalic anhydride (B1165640) derivative, followed by removal of the chiral auxiliary. purdue.edu

Another approach to analog synthesis has involved modifying the ring structure of this compound. For example, an analog containing methoxyl groups at the C-7 and C-8 positions instead of a methylenedioxy group has been synthesized. clockss.org This synthesis was achieved starting from a γ-cyanide precursor. clockss.org

Research also explores the creation of analogs with altered functional groups or ring systems based on the this compound scaffold. This includes the synthesis of hexahydrobenzo[c]phenanthridine-type alkaloids and their derivatives. nih.govncats.io

Optimization for Enhanced Potency and Selectivity

Optimization of this compound analogs aims to improve their potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are crucial in this process. By analyzing the biological activity of different analogs, researchers can identify key structural features responsible for activity and selectivity.

Studies on the cell adhesion inhibitory activity of this compound and its analogs have involved investigating their conformational and structural features through techniques like X-ray crystal structure analysis and molecular orbital energy calculations. nih.govresearchgate.net Molecular docking studies have been employed to understand the interaction of this compound with target proteins, such as the D1-domain of ICAM-1, providing insights into the binding mechanisms and guiding the design of more potent inhibitors. nih.govresearchgate.net

Research has shown that the stereochemistry of this compound significantly impacts its activity. For example, in inhibiting the adhesion of human polymorphonuclear leukocyte and eosinophil to human umbilical vein cultured endothelial cells, the (d)-isomer of this compound exhibited a lower IC50 value (72.4 µM) compared to the (l)-isomer (156.7 µM). nih.gov This highlights the importance of stereochemical control in analog synthesis for optimizing potency.

Optimization strategies can also involve targeted modifications based on observed activities. For instance, if this compound shows dual activity, such as centrosome amplification at low concentrations and declustering at higher concentrations, analog development might focus on creating derivatives that can uncouple these activities to achieve a more desirable therapeutic effect. anticancerbio.com

Strategies for Modulating Pharmacological Activities

Strategies for modulating the pharmacological activities of this compound and its analogs involve rational design based on understanding their mechanisms of action and SAR. This includes modifying the molecule to enhance desired activities or reduce undesired ones.

For example, research into the anti-inflammatory effects of this compound suggests that it can modulate the Nrf2/NF-κB pathway. nih.govtandfonline.comresearchgate.net Strategies for modulating this activity through analog development could involve designing compounds that more effectively activate Nrf2 or inhibit NF-κB. Studies have shown that this compound promotes Nrf2 nuclear migration and inhibits NF-κB activation, suggesting these pathways as targets for modulation. nih.govtandfonline.com

Another area of modulation is the potential anticancer activity of this compound. Research indicates that this compound can induce oxidative stress and affect cell cycle progression and apoptosis in cancer cells. nih.gov Analog design could focus on enhancing the ability of the compounds to induce oxidative stress or target specific cell cycle regulators to improve anticancer potency.

Furthermore, understanding the interaction of this compound with various biological targets, such as acetylcholinesterase or proteins involved in cell adhesion, provides opportunities for modulating its activity through targeted structural modifications. chemfaces.comnih.govresearchgate.net Molecular docking and in silico studies can help predict how structural changes will affect binding affinity and modulate the resulting pharmacological activity. researchgate.net

The development of novel synthetic methodologies also plays a role in modulating pharmacological activities by providing access to a wider range of structural analogs that may possess altered properties. rsc.orgmdpi.com

Analytical Methodologies for Corynoline Research

Chromatographic and Spectrometric Techniques for Quantification and Identification

The precise quantification and structural identification of corynoline are foundational to understanding its pharmacokinetic properties and biological functions. Researchers predominantly utilize a combination of liquid chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-ESI-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iteration, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are powerful tools for the sensitive and selective detection of this compound. news-medical.netnih.govscispace.com These methods are frequently applied in pharmacokinetic studies to determine the concentration of this compound and its metabolites in biological samples such as plasma and urine. nih.govnih.gov

A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of acetonitrile (B52724) and water containing a small percentage of formic acid to facilitate ionization. nih.govtandfonline.com Detection is often performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode via an electrospray ionization (ESI) source. nih.govnih.gov This setup allows for high selectivity and sensitivity, with lower limits of quantification reported in the picogram to nanogram per milliliter range. nih.govnih.gov For instance, a validated UHPLC-ESI-MS/MS method for this compound in rat plasma reported a lower limit of quantification of 0.10 ng/mL. nih.gov Similarly, a study on human urine achieved a lower limit of quantification of 3.0 pg/mL for this compound. nih.gov

The validation of these methods typically includes assessments of linearity, precision (intra-day and inter-day), accuracy, extraction recovery, and stability, ensuring the reliability of the obtained data. nih.govresearchgate.net

Table 1: Examples of LC-MS/MS Parameters for this compound Analysis

ParameterExample 1: Rat Plasma nih.govExample 2: Human Urine nih.gov
Chromatography System UHPLCLC
Column Agilent SB-C18 (1.8 µm, 50 mm × 2.1 mm)Hedera ODS-2 C18
Mobile Phase Acetonitrile-0.1% formic acid (80:20, v/v)Water (containing 0.5% formic acid) and acetonitrile (28:72, v/v)
Flow Rate Not specified0.4 mL/min
Detection Triple quadrupole tandem mass spectrometerTandem mass spectrometer
Ionization Source ESI (positive mode)ESI (positive mode)
Monitored Ion Transitions Not specifiedm/z 368.1→289.1 for this compound
Lower Limit of Quantification 0.10 ng/mL3.0 pg/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like this compound. semanticscholar.orgjchps.com While LC-MS/MS is excellent for quantification, NMR provides detailed information about the carbon-hydrogen framework of the molecule, which is crucial for confirming its identity and determining its stereochemistry. core.ac.uk

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the different types of protons and carbons present in the molecule and their chemical environments. jchps.commdpi.com For more complex structures, two-dimensional (2D) NMR experiments are employed. core.ac.ukresearchgate.net These include Correlation Spectroscopy (COSY), which identifies proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC), which correlates protons to their directly attached carbons. core.ac.uk The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range correlations between protons and carbons (typically over two to three bonds), helping to piece together the complete molecular structure. core.ac.uk

Cell-Based Assays for Biological Activity Evaluation

To investigate the biological effects of this compound, researchers utilize a variety of cell-based assays. These assays provide insights into how this compound affects cell viability, proliferation, and migration.

Commonly used assays include:

CCK-8 and MTS Assays: These are colorimetric assays used to determine cell viability and proliferation. obrnutafaza.hrcreative-biogene.comabcam.comacebiolab.com They are based on the reduction of a tetrazolium salt (WST-8 in CCK-8, and a component of MTS) by dehydrogenases in metabolically active cells, resulting in a colored formazan (B1609692) product. obrnutafaza.hrcreative-biogene.comacebiolab.comdojindo.com The amount of formazan produced is directly proportional to the number of living cells. obrnutafaza.hrdojindo.com These assays are known for their sensitivity and convenience. abcam.comdojindo.com

Colony Formation Assay: This assay assesses the long-term proliferative capacity of single cells. It measures the ability of a cell to undergo unlimited division and form a colony. This is particularly useful in cancer research to evaluate the effects of compounds on the clonogenic survival of tumor cells.

Transwell Assay: This assay is used to study cell migration and invasion. corning.comnih.govnih.gov It utilizes a chamber with a porous membrane that separates an upper and lower compartment. corning.comnih.gov Cells are placed in the upper chamber, and a chemoattractant can be added to the lower chamber to induce migration through the pores. nih.gov To study invasion, the membrane can be coated with an extracellular matrix (ECM) material like Matrigel, which cells must degrade to migrate. nih.govcreative-bioarray.com The number of cells that migrate to the lower side of the membrane is then quantified. researchgate.net

Molecular Biology Techniques for Gene and Protein Expression Analysis

To delve into the molecular mechanisms underlying the biological activities of this compound, researchers employ various molecular biology techniques to analyze changes in gene and protein expression.

Key techniques include:

Quantitative Real-Time PCR (qPCR): This technique is used to measure the expression levels of specific genes. bitesizebio.com It allows for the accurate quantification of messenger RNA (mRNA) transcripts, providing insights into how this compound may regulate gene activity.

Western Blot: This is a widely used technique to detect and quantify specific proteins in a sample. researchgate.netyoutube.comresearchgate.net Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. researchgate.netreactionbiology.com Western blotting can be used to assess the effect of this compound on the levels of key proteins involved in various cellular pathways. bitesizebio.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. researchgate.netyoutube.comreactionbiology.com It is a highly sensitive method and is often used to measure the concentration of specific proteins in biological fluids or cell culture supernatants. reactionbiology.com

Histopathological and Imaging Techniques in Tissue Analysis

To examine the effects of this compound in a tissue context, particularly in preclinical animal models, histopathological and advanced imaging techniques are employed. These methods allow for the visualization of tissue architecture and cellular changes.

Techniques used in this area include:

Micro-Computed Tomography (Micro-CT): Micro-CT is a non-destructive imaging technique that provides high-resolution, three-dimensional images of tissue structures. researchgate.netnih.govresearchgate.net It can be used to analyze bone and other tissues, offering detailed volumetric information. researchgate.netnih.gov Contrast agents can be used to enhance the visualization of soft tissues. researchgate.netdntb.gov.ua

Hematoxylin and Eosin (B541160) (H&E) Staining: H&E staining is a fundamental and widely used histopathological staining method. nih.gov Hematoxylin stains cell nuclei a purplish-blue, while eosin stains the cytoplasm and extracellular matrix in various shades of pink. nih.gov This provides a general overview of the tissue morphology and cellularity.

Safranin O-Fast Green Staining: This staining combination is commonly used for the assessment of cartilage tissue. researchgate.netox.ac.uk Safranin O stains proteoglycans in the cartilage matrix red/orange, while Fast Green counterstains the bone and other tissue elements green or blue. researchgate.netox.ac.uknih.gov The intensity of Safranin O staining is proportional to the proteoglycan content, making it a valuable tool for evaluating cartilage health and degradation. ox.ac.uk

Immunohistochemistry (IHC): IHC is a powerful technique that uses antibodies to detect the presence and location of specific proteins within a tissue section. researchgate.net This method allows for the visualization of protein expression in the context of the surrounding tissue architecture, providing valuable information about cellular responses to treatments like this compound.

Future Directions and Translational Research Perspectives

Bridging Preclinical Findings to Clinical Development Potential

The preclinical research on corynoline has unveiled multiple potential therapeutic avenues. Its observed anti-inflammatory effects, mediated through pathways such as NF-κB and Nrf2/HO-1 signaling, suggest potential applications in treating various inflammatory conditions. For instance, studies have shown that this compound can inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in sepsis models, leading to increased survival rates in septic mice bioline.org.br. It has also demonstrated protective effects against hepatic ischemia–reperfusion injury by inhibiting oxidative stress, inflammatory responses, and apoptosis, potentially through enhancing Nrf2/HO-1 signaling and blocking NLRP3 inflammasome activation researchgate.net. Furthermore, this compound has shown promise in ameliorating osteoarthritis development by modulating the Nrf2/NF-κB axis nih.gov and protecting against hypertensive heart failure by increasing PPARα and inhibiting the NF-κB pathway researchgate.net. These findings, supported by data showing modulation of key inflammatory mediators and signaling pathways, provide a strong basis for exploring this compound's clinical utility in inflammatory and oxidative stress-related diseases.

In the field of oncology, this compound and its analog acetylthis compound (B188575) have emerged as potential anti-mitotic agents with a distinct mechanism of action. Unlike traditional microtubule-targeting drugs, these compounds appear to interfere with mitotic regulators, such as diminishing Aurora kinase B activity, leading to mitotic defects and polyploidy in cancer cells anticancerbio.comresearchgate.netbiorxiv.orgoatext.com. This unique mechanism could potentially overcome some of the limitations and resistance issues associated with existing chemotherapies oatext.com. Preclinical studies have shown that this compound suppresses melanoma cell growth in vitro and in vivo by inducing oxidative stress, leading to G2 cell arrest and apoptosis nih.gov. The identification of this compound as a prototype structure for developing centrosome-declustering therapeutics represents an attractive anticancer strategy, particularly for selectively targeting cancer cells with supernumerary centrosomes anticancerbio.com.

Translational research for this compound involves systematically evaluating these preclinical findings in more complex models and ultimately in human studies dana-farber.orgbihealth.orgevotec.com. The observed efficacy in various disease models provides a compelling rationale for further investigation into specific indications. For example, the robust anti-inflammatory and anti-sepsis data could support development as an adjunctive therapy in severe infections bioline.org.br. The anti-tumor activity and novel anti-mitotic mechanism suggest potential as a lead compound for novel cancer therapeutics anticancerbio.combiorxiv.orgoatext.com. Bridging the gap requires rigorous preclinical validation, including detailed pharmacokinetic and pharmacodynamic studies, as well as the identification of relevant biomarkers to monitor efficacy and patient response evotec.com.

Challenges and Opportunities in this compound Research

Despite the promising preclinical profile, several challenges must be addressed to facilitate the clinical translation of this compound. A significant challenge in developing natural products like this compound is obtaining sufficient quantities of high-purity material for extensive preclinical and clinical studies mdpi.com. While synthesis methodologies are being explored, scaling up production remains a hurdle.

Another key challenge lies in further elucidating the precise molecular mechanisms underlying this compound's diverse pharmacological effects. While several pathways have been implicated, a comprehensive understanding of its interactions with specific targets and downstream signaling cascades is crucial for rational drug design and development mdpi.com. For instance, while it is known to modulate the Nrf2/ARE pathway, the exact nature of its interaction with Nrf2 requires further investigation researchgate.netnih.gov. Similarly, understanding how it diminishes Aurora kinase B activity could pave the way for designing more potent and selective analogs anticancerbio.com.

Toxicity and safety remain critical considerations for any compound moving towards clinical development mdpi.com. Although some studies mention the potential for clinical safety based on traditional use or lack of overt toxicity in specific preclinical settings bioline.org.brnih.gov, a thorough and systematic evaluation of this compound's safety profile, including potential organ toxicity and interactions, is essential before human trials can commence. Studies investigating its metabolism and potential for bioactivation are important steps in this direction nih.gov.

However, these challenges also present significant opportunities. The multi-targeted nature of this compound's activity suggests potential for treating complex diseases involving multiple pathological processes, such as sepsis, cancer, and chronic inflammatory conditions. The identification of this compound as a lead structure provides an opportunity for the rational design and synthesis of novel analogs with improved potency, selectivity, bioavailability, and reduced toxicity anticancerbio.com. Medicinal chemistry efforts focused on modifying the this compound scaffold could yield compounds with enhanced therapeutic profiles.

Furthermore, the use of advanced screening technologies and bioassays can help to fully unlock the therapeutic potential of this compound and its derivatives by identifying novel activities and targets researchgate.netoatext.com. Collaborative efforts between chemists, biologists, pharmacologists, and clinicians are essential to accelerate the research and development process. Leveraging insights from traditional medicine, where Corydalis species have a history of use, combined with modern scientific approaches, represents a valuable opportunity for drug discovery.

Q & A

Q. What are the standard analytical methods for identifying and quantifying corynoline in plant extracts?

this compound is typically identified via High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS). Quantification requires calibration curves using purified this compound standards. Method validation should include parameters like linearity (R² ≥ 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (90–110%) . For reproducibility, document column type (e.g., C18), mobile phase composition (e.g., acetonitrile:water with 0.1% formic acid), and flow rate (e.g., 1.0 mL/min) .

Q. How to design a pharmacological study to assess this compound’s anti-inflammatory effects?

Use in vitro models (e.g., LPS-stimulated macrophages) to measure cytokine suppression (IL-6, TNF-α) via ELISA. For in vivo validation, employ rodent models (e.g., carrageenan-induced paw edema) with dose-response experiments (e.g., 5–50 mg/kg). Include positive controls (e.g., dexamethasone) and statistical analysis (ANOVA with post-hoc tests). Ethical approval must detail animal welfare protocols and sample size justification .

Q. What are the key steps for isolating this compound from Corydalis species?

Isolation involves:

  • Extraction : Soxhlet or maceration with ethanol/chloroform.
  • Fractionation : Column chromatography (silica gel, Sephadex LH-20) guided by TLC (visualization under UV 254 nm).
  • Purification : Recrystallization or preparative HPLC. Purity (>95%) must be confirmed via NMR (¹H/¹³C) and melting point analysis .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pro-apoptotic vs. anti-apoptotic effects in cancer cells?

Analyze variables:

  • Cell type specificity : Test across multiple lines (e.g., HepG2 vs. MCF-7).
  • Dosage and exposure time : Compare IC₅₀ values (e.g., 10 µM vs. 50 µM).
  • Mechanistic assays : Measure caspase-3/7 activity (pro-apoptotic) vs. Bcl-2 expression (anti-apoptotic). Use siRNA knockdown to confirm target pathways .

Q. What experimental strategies validate this compound’s molecular target, PSMA2, in pancreatic fibrosis?

  • Target identification : Use limited hydrolysis mass spectrometry (Lip-SMap) to map binding sites.
  • Functional validation : siRNA-mediated PSMA2 knockdown in pancreatic stellate cells; assess fibrosis markers (α-SMA, collagen I) via Western blot.
  • In vivo correlation : Compare wild-type and PSMA2-deficient mice in chronic pancreatitis models .

Q. How to optimize this compound’s bioavailability for therapeutic applications?

  • Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) to enhance solubility.
  • Pharmacokinetics : Conduct LC-MS/MS plasma profiling in rodents (Tₘₐₓ, Cₘₐₓ, AUC).
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .

Q. What statistical methods address variability in this compound’s dose-response data across studies?

Apply mixed-effects models to account for inter-study heterogeneity. Use meta-analysis tools (e.g., RevMan) to pool data, with sensitivity analysis excluding outliers. Report 95% confidence intervals and I² statistics for inconsistency .

Methodological Frameworks

Q. How to structure a research question on this compound’s neuroprotective mechanisms using the P-E/I-C-O framework?

  • Population (P) : Primary cortical neurons exposed to oxidative stress.
  • Exposure/Intervention (E/I) : this compound pretreatment (10 µM).
  • Comparison (C) : Untreated neurons or NAC (positive control).
  • Outcome (O) : Neuronal viability (MTT assay) and ROS levels (DCFH-DA fluorescence). Refine hypotheses using pilot data .

Q. What guidelines ensure ethical rigor in this compound’s in vivo toxicity studies?

  • Ethical approval : Specify committee name, approval date, and protocol number.
  • 3Rs compliance : Reduce animal numbers via power analysis; refine procedures (e.g., non-invasive imaging).
  • Data transparency : Publish negative results to avoid publication bias .

Data Analysis and Reporting

Q. How to present conflicting data on this compound’s hepatotoxicity?

Use triangulation : Compare in vitro (HepG2 cytotoxicity), in vivo (rodent liver enzymes), and ex vivo (histopathology) findings. Highlight dose-dependent effects and species-specific differences. Include funnel plots to assess publication bias in meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corynoline
Reactant of Route 2
Corynoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.